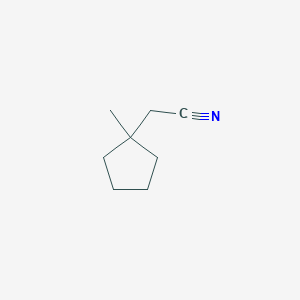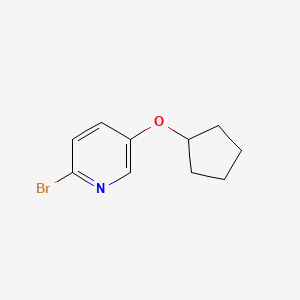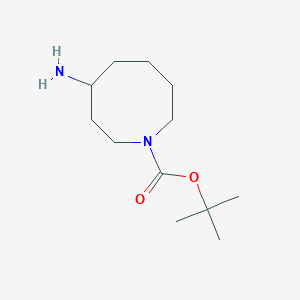
2-(1-Methylcyclopentyl)acetonitrile
Übersicht
Beschreibung
2-(1-Methylcyclopentyl)acetonitrile is a chemical compound with the molecular formula C8H13N . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopentyl)acetonitrile consists of a cyclopentyl ring with a methyl group and an acetonitrile group attached . The InChI code for this compound is 1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Methylcyclopentyl)acetonitrile are not detailed in the sources retrieved, acetonitrile, a related compound, is known to be used as a building block in organic synthesis .Physical And Chemical Properties Analysis
2-(1-Methylcyclopentyl)acetonitrile is a liquid at room temperature . It has a molecular weight of 123.2 . More specific physical and chemical properties are not available in the sources retrieved.Wissenschaftliche Forschungsanwendungen
1. Hyperpolarization Strategies in NMR Spectroscopy
The use of acetonitrile, including derivatives like 2-(1-Methylcyclopentyl)acetonitrile, in hyperpolarization strategies for NMR spectroscopy has been explored. Techniques such as SABRE (Signal Amplification by Reversible Exchange) have been employed to enhance the signals of weakly interacting ligands, which possess biologically relevant motifs. This research is significant for understanding the interaction and structure of various organic compounds (Mewis et al., 2014).
2. Bioactive Compound Isolation and Analysis
Research into bioactive compounds from fungi has led to the isolation of various substances using acetonitrile fractions. This includes the identification of natural products and their potential applications in addressing human health issues like inflammation or fungal infections (Chapla et al., 2014).
3. Photocycloaddition Reactions in Organic Synthesis
Acetonitrile and its derivatives are used in photocycloaddition reactions, an area of study in organic chemistry. These reactions are vital for creating complex molecules, which have applications in drug development and materials science (Chow & Liu, 1991).
4. Polymerization Processes
In the field of polymer science, acetonitrile is utilized in the polymerization of various compounds. Studies have explored the effectiveness of acetonitrile in living cationic ring-opening polymerization, contributing to advancements in materials science and engineering (Wiesbrock et al., 2005).
5. Electrochemical Studies
Acetonitrile derivatives are involved in electrochemical studies, such as the investigation of electroreduction mechanisms. This research is fundamental to understanding electrochemical processes, which have implications in energy storage and conversion technologies (Sertel et al., 1986).
6. Metabolism in Bacteria and Plants
Studies have shown that acetonitrile derivatives are metabolized in bacteria and plants, leading to the formation of various compounds. This research provides insights into the biochemical pathways and environmental interactions of these organisms (Firmin & Gray, 1976).
7. Catalysis and Reaction Mechanisms
Research in the field of catalysis has explored the use of acetonitrile derivatives in various catalytic processes. These studies enhance our understanding of reaction mechanisms and catalytic efficiency, which are crucial in industrial chemistry and material science (Jiao et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-methylcyclopentyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKTWSXMVCKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopentyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)


amine](/img/structure/B1525946.png)


![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)